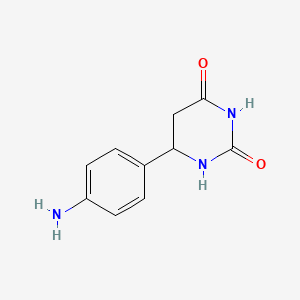

6-(4-Aminophenyl)-1,3-diazinane-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-aminophenyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5,11H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVGYXMTPUOWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione identifies a strategic, multi-step pathway that hinges on the late-stage introduction of the sensitive amino group. A direct synthesis is often complicated by the reactivity of the amino group, which can interfere with the acidic or basic conditions typically used for ring formation. Therefore, a more robust approach involves the use of a nitro group as a stable precursor to the amine.

The primary disconnection is the C-N bond of the aniline-type amino group, which points to 6-(4-Nitrophenyl)-1,3-diazinane-2,4-dione as the key intermediate. This strategy allows for the construction of the heterocyclic core under conditions that the nitro group can withstand.

A subsequent disconnection of the 1,3-diazinane-2,4-dione (also known as dihydrouracil) ring of the nitro-intermediate reveals three fundamental building blocks:

4-Nitrobenzaldehyde : This provides the C6 carbon and the substituted phenyl ring.

Urea (B33335) : This molecule serves as the source for the N1 and N3 atoms and the C2 carbonyl group of the heterocyclic ring.

A three-carbon synthon : This component must provide the C4 carbonyl and the C5 methylene (B1212753) group. This can be derived from precursors like β-aminopropionic acid or acrylic acid derivatives.

This retrosynthetic pathway simplifies the complex target molecule into readily available or synthetically accessible precursors, defining a logical and practical forward synthesis.

Classical Synthetic Routes to 1,3-Diazinane-2,4-dione Core and Derivatives

Classical synthetic methods for forming the 6-aryl-1,3-diazinane-2,4-dione scaffold are characterized by multi-step procedures, often requiring harsh reaction conditions such as strong acids and high temperatures. nih.gov

Condensation Reactions and Cyclization Strategies

The formation of the dihydrouracil (B119008) ring is a cornerstone of classical synthesis. One established route involves the reaction of a β-amino acid with an isocyanate. For the target structure, this would involve the cyclization of N-carbamoyl-β-(4-aminophenyl)-β-aminopropionic acid.

Another classical approach involves the condensation of a chalcone (B49325) (an α,β-unsaturated ketone) with urea or thiourea (B124793) in the presence of a strong base like potassium hydroxide (B78521). However, the most relevant classical methods for 6-aryl dihydrouracils without substituents at the C5 position often involve heating the precursors in strong acids for extended periods. For instance, the synthesis of 6-phenyl-5,6-dihydrouracil has been achieved by refluxing precursors in a mixture of formic acid and methanesulfonic acid (MsOH) for 24 hours. nih.gov A similar strategy can be envisioned starting from precursors of the target compound. One documented procedure involves heating 4-hydroxyaniline with acrylic acid to form the β-aminopropionic acid intermediate, followed by condensation with urea in acetic acid at 120 °C for 16 hours. nih.gov These methods, while effective, are often hampered by high energy consumption and long reaction times. nih.gov

Multi-Step Synthesis Approaches and Intermediate Derivatization

Following the retrosynthetic pathway, a robust multi-step synthesis is the most practical classical approach.

Step 1: Synthesis of 6-(4-Nitrophenyl)-1,3-diazinane-2,4-dione The first step is the construction of the key nitro-substituted intermediate. This is typically achieved by condensing 4-nitrobenzaldehyde, a suitable three-carbon component like 3-ureidopropanoic acid, under acidic conditions. This cyclization and dehydration step forms the stable heterocyclic core bearing the nitrophenyl group.

Step 2: Reduction of the Nitro Group The final step is the derivatization of the intermediate via the reduction of the aromatic nitro group to the target primary amine. This is a standard transformation in organic synthesis. Common classical reagents for this purpose include:

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl): A widely used method for selective nitro group reduction.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is often clean and efficient.

Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that can be effective for this transformation.

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of green principles and advanced catalysis to improve efficiency, reduce waste, and simplify procedures. While many of these advancements have been documented for the closely related Biginelli reaction to form dihydropyrimidinones (DHPMs), the principles are directly applicable to the synthesis of the 1,3-diazinane-2,4-dione core.

Application of Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Catalytic)

A significant shift towards sustainability involves minimizing or eliminating the use of hazardous organic solvents. Solvent-free, or solid-state, reactions offer a powerful green alternative. In these methods, the reactants are mixed and heated together, often in the presence of a solid catalyst, which reduces waste and can simplify product purification. orientjchem.org

Several catalysts have proven effective under these environmentally benign conditions. For example, zinc chloride and alumina (B75360) sulfuric acid have been used to catalyze the synthesis of dihydropyrimidinones under solvent-free conditions, offering high yields in short reaction times. semanticscholar.orgresearchgate.net

| Catalyst | Aldehyde | β-Dicarbonyl | Urea/Thiourea | Conditions | Yield (%) |

| Zinc Chloride | Benzaldehyde (B42025) | Ethyl Acetoacetate | Urea | 80 °C, 0.5-1 h | 94 |

| Alumina Sulfuric Acid | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Room Temp, 1.5 h | 96 |

| None | Benzaldehyde | Ethyl Acetoacetate | Urea | 90 min | High |

This table presents examples of green synthetic principles applied to the synthesis of the related dihydropyrimidinone core structure.

Catalyst-Mediated Synthesis (e.g., Organocatalysis, Nanocatalysis)

The development of novel catalysts has revolutionized the synthesis of heterocyclic compounds, offering higher efficiency, greater selectivity, and milder reaction conditions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While less documented for the specific synthesis of 6-aryl dihydrouracils, organocatalysts like potassium phthalimide (B116566) have been shown to be effective, green, and reusable catalysts for the general synthesis of dihydropyrimidinones. kashanu.ac.ir Bifunctional organocatalysts, such as those based on quinine/squaramide, are employed in related domino reactions to construct complex heterocyclic systems with high stereoselectivity. metu.edu.tr

Nanocatalysis employs materials at the nanometer scale, which exhibit high surface-area-to-volume ratios and unique catalytic properties. Nanocatalysts are particularly effective in the synthesis of the 1,3-diazinane-2,4-dione core's parent structures. A key advantage is the frequent use of magnetic nanoparticles (e.g., based on iron oxide, Fe₃O₄), which allows for the catalyst to be easily removed from the reaction mixture with an external magnet and reused multiple times, aligning perfectly with green chemistry principles. tandfonline.comtandfonline.com

| Catalyst | Aldehyde | β-Dicarbonyl | Urea/Thiourea | Conditions | Yield (%) |

| nano-γ-Al₂O₃/BF₃/Fe₃O₄ | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free, 80 °C, 15 min | 95 |

| nano-ZrO₂ | Benzaldehyde | Ethyl Acetoacetate | Urea | Ethanol, Reflux, 60 min | 90 |

| Fe₃O₄@C@OSO₃H | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Thiourea | Solvent-free, 80 °C, 20 min | 96 |

This table showcases the efficiency of various nanocatalysts in synthesizing the related dihydropyrimidinone core structure. kashanu.ac.irtandfonline.commdpi.com

These modern approaches demonstrate a significant advancement over classical methods, providing highly efficient, environmentally friendly, and economically viable routes for the synthesis of the 1,3-diazinane-2,4-dione heterocyclic system.

Flow Chemistry Applications for Scalable Synthesis

The transition from batch to continuous flow processing represents a significant advancement in the scalable synthesis of heterocyclic compounds, including 6-aryl-1,3-diazinane-2,4-diones. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. technologynetworks.comwiley-vch.de The Biginelli reaction, a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), has been successfully adapted to continuous flow systems, demonstrating potential for large-scale production. jmchemsci.comresearchgate.net

In a notable application, a continuous flow protocol for the Biginelli reaction was developed using heterogeneous catalysts. researchgate.netnih.gov This approach not only facilitates the synthesis but also simplifies product purification, as the catalyst is contained within the flow reactor. Such systems have shown impressive results, suggesting a promising pathway toward the industrial scale-up of DHPM synthesis. nih.gov By pumping stoichiometric mixtures of 4-aminobenzaldehyde, a β-ketoester, and urea through a heated column packed with a solid-supported acid catalyst, a continuous output of the desired this compound can be achieved.

Table 1: Comparison of Batch vs. Continuous Flow Biginelli Synthesis for DHPMs

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent, rapid heat exchange |

| Mass Transfer | Often diffusion-limited | Enhanced by micromixing |

| Safety | Risk of thermal runaway | Minimized due to small reaction volume |

| Scalability | Difficult, requires re-optimization | Straightforward, "scale-out" approach |

| Productivity | Limited by reaction/workup cycles | High throughput, continuous operation |

| Catalyst Reuse | Requires separation post-reaction | Simplified with packed-bed reactors |

Directed Derivatization and Functionalization Strategies

The this compound scaffold possesses multiple sites amenable to chemical modification. These include the primary amino group of the aminophenyl moiety and the nitrogen atoms within the diazinane-dione core. Directed derivatization allows for the systematic exploration of the chemical space around this core structure to modulate its physicochemical properties.

Modification at the Aminophenyl Moiety

The primary aromatic amine of the 4-aminophenyl group is a versatile handle for a wide array of chemical transformations, most notably N-acylation and N-alkylation.

N-Acylation: The amino group can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides under basic conditions to form the corresponding amides. This reaction is typically high-yielding and allows for the introduction of a diverse range of functional groups. For instance, reaction with acetyl chloride would yield N-(4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)phenyl)acetamide. These modifications can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. mdpi.com

N-Alkylation: Reductive amination or direct alkylation with alkyl halides can be employed to introduce alkyl substituents to the amino group. While direct alkylation can sometimes lead to overalkylation, reductive amination of the corresponding nitro precursor or controlled alkylation of the amine provides a more selective route to mono- or di-alkylated products.

Table 2: Representative Functionalization Reactions at the Aminophenyl Moiety

| Reagent | Reaction Type | Product Structure |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | N-Acylation | N-(4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)phenyl)acetamide |

| Benzoyl Chloride (C₆H₅COCl) | N-Acylation | N-(4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)phenyl)benzamide |

| Methyl Iodide (CH₃I) | N-Alkylation | 6-(4-(Methylamino)phenyl)-1,3-diazinane-2,4-dione |

| Benzaldehyde (C₆H₅CHO), then NaBH₄ | Reductive Amination | 6-(4-(Benzylamino)phenyl)-1,3-diazinane-2,4-dione |

Regioselective Functionalization of the 1,3-Diazinane-2,4-dione Core

The 1,3-diazinane-2,4-dione (or dihydropyrimidinone) ring contains two secondary amine nitrogen atoms at the N1 and N3 positions, which can be selectively functionalized. The regioselectivity of these reactions is often influenced by steric and electronic factors, as well as the choice of base and solvent.

Alkylation at the N1 and N3 positions is a common strategy for modifying the DHPM core. Studies have shown that selective alkylation of the N1 position can be achieved. For example, the use of sterically hindered bases like tetrabutylammonium (B224687) hydroxide has been reported to favor mono-alkylation at the N1 position, as N3-alkylation is subject to greater steric hindrance from the adjacent C4-aryl substituent. researchgate.net In contrast, using stronger, less hindered bases can lead to dialkylation or a mixture of N1 and N3 substituted products. Research has indicated that methylation at the N-1 position can improve biological selectivity for certain targets, whereas N-3 methylation may be detrimental. nih.gov

Table 3: Regioselective N-Alkylation of the DHPM Core

| Position | Common Reagents | Conditions | General Outcome |

|---|---|---|---|

| N1 | Alkyl Halide (e.g., CH₃I) | Sterically hindered base (e.g., Tetrabutylammonium hydroxide) | Predominantly N1-alkylated product |

| N3 | Alkyl Halide | Strong, non-hindered base (e.g., NaH), may require N1-protection | N3-alkylation, often competes with N1 |

| N1, N3 | Excess Alkyl Halide | Strong base (e.g., Cs₂CO₃, NaH) | Dialkylated product |

Stereoselective Synthesis of Enantiopure Analogues

The C4 carbon of the 1,3-diazinane-2,4-dione ring is a stereocenter, meaning that this compound exists as a pair of enantiomers. The development of asymmetric Biginelli reactions has become a major focus to access enantiomerically pure DHPMs, as different enantiomers often exhibit distinct biological activities. These stereoselective syntheses rely on the use of chiral catalysts to control the facial selectivity of the initial condensation step.

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids derived from BINOL (1,1'-bi-2-naphthol), have proven to be highly effective catalysts for the enantioselective Biginelli reaction. These catalysts can activate the intermediate imine through hydrogen bonding, directing the nucleophilic attack of the β-dicarbonyl component from a specific face, thus inducing high levels of enantioselectivity.

Metal Catalysis: Chiral Lewis acid complexes, often involving metals like ytterbium or copper complexed with chiral ligands, have also been successfully employed. These catalysts coordinate with the aldehyde and/or the β-ketoester, creating a chiral environment that dictates the stereochemical outcome of the cyclocondensation.

The success of these methods allows for the preparation of (R)- or (S)-6-(4-Aminophenyl)-1,3-diazinane-2,4-dione with high enantiomeric excess (ee), providing access to single-enantiomer compounds for further investigation.

Table 4: Catalytic Systems for Asymmetric Biginelli Reaction

| Catalyst Type | Example Catalyst | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Chiral Brønsted Acid | BINOL-derived Phosphoric Acid | 88-97% |

| Chiral Lewis Acid | Ytterbium triflate with chiral ligand | >99% |

| Chiral Primary Amine | Quinine-derived amine | 51-78% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione. These methods allow for a detailed analysis of the molecule's frontier molecular orbitals, charge distribution, and theoretical spectroscopic properties.

Electronic Structure Elucidation (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of pyrimidine (B1678525) derivatives are significantly influenced by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.gov

For derivatives of dihydrouracil (B119008), the HOMO is typically characterized by a significant contribution from the p-orbitals of the pyrimidine ring and the phenyl substituent, while the LUMO is often localized over the electron-accepting portions of the molecule. The presence of the aminophenyl group at the 6-position is expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted dihydrouracil, thereby increasing its reactivity.

Computational studies on structurally related triazine derivatives have shown that the HOMO-LUMO energy gap can be around 4.4871 eV, indicating significant chemical reactivity. irjweb.com For 5-hydroxymethyluracil, another related derivative, the calculated HOMO-LUMO energy gap was found to be 5.67 eV. nih.gov These values provide a comparative context for the expected electronic behavior of this compound.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Structurally Related Triazine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: Data is for a related triazine derivative and serves as an illustrative example. irjweb.com

The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. In the case of this compound, the HOMO is anticipated to be distributed over the electron-rich aminophenyl ring, while the LUMO would likely be centered on the electron-deficient pyrimidine-dione ring.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. researchgate.net It provides a detailed picture of the charge distribution within a molecule.

In molecules containing amide and phenyl groups, NBO analysis often reveals significant intramolecular charge transfer. For this compound, it is expected that the nitrogen and oxygen atoms of the diazinane-dione ring will exhibit negative charges, while the adjacent carbon atoms will carry positive charges. The atoms of the aminophenyl group will also have a characteristic charge distribution, with the amino nitrogen atom influencing the electron density of the aromatic ring.

Studies on pyrimethamine, a related pyrimidine derivative, have utilized NBO analysis to detail its charge distribution. researchgate.net Such analyses for this compound would provide quantitative data on the atomic charges, which is crucial for understanding its electrostatic potential and intermolecular interactions.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges for a Pyrimidine Derivative

| Atom | Charge (e) |

| N1 | -0.58 |

| C2 | +0.75 |

| N3 | -0.62 |

| C4 | +0.65 |

| C5 | -0.21 |

| C6 | +0.15 |

Note: This data is hypothetical and for illustrative purposes to show the expected output of an NBO analysis.

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Theoretical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT methods can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies for the dihydrouracil moiety would include characteristic stretching frequencies for the N-H and C=O bonds of the diazinane-dione ring, as well as vibrational modes associated with the phenyl and amino groups. For instance, theoretical studies on related compounds have accurately predicted these vibrational modes.

Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of this compound. d-nb.info The predicted chemical shifts for the protons and carbons of the dihydrouracil ring and the aminophenyl substituent would provide a theoretical spectrum that can be correlated with experimental NMR data. d-nb.info

Table 3: Selected Theoretically Predicted Vibrational Frequencies for Dihydrouracil

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3478 |

| C=O Stretch | ~1700 |

| C-N Stretch | ~1400 |

| Ring Deformation | ~800 |

Note: Data is based on studies of dihydrouracil and serves as a reference.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformations and the energy barriers between them.

Potential Energy Surface Mapping and Conformational Isomers

Potential energy surface (PES) scans are a computational method used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. uni-muenchen.deq-chem.com For this compound, a key dihedral angle to investigate would be the one defining the rotation of the aminophenyl group relative to the dihydrouracil ring.

The dihydrouracil ring itself is known to be relatively flat, but can adopt slight puckering. nih.gov The bulky aminophenyl substituent at the 6-position will likely influence the preferred conformation of the ring and introduce rotational isomers (rotamers) due to hindered rotation around the C6-phenyl bond. A PES scan would reveal the energy minima corresponding to the stable rotamers and the transition states that separate them. researchgate.net

Tautomeric Equilibrium Investigations

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. The 1,3-diazinane-2,4-dione ring system can potentially exist in several tautomeric forms, including the diketo form (the most common), and various enol forms where a proton has moved from a nitrogen to an oxygen atom.

Computational studies on uracil (B121893), a related compound, have extensively investigated the relative stabilities of its various tautomers. These studies generally find that the diketo tautomer is the most stable form, with the enol tautomers being significantly higher in energy. The presence of the aminophenyl substituent in this compound could potentially influence the relative energies of the tautomers. Theoretical calculations can provide the relative Gibbs free energies of these tautomeric forms, allowing for an estimation of their equilibrium populations.

Table 4: Relative Energies of Uracil Tautomers (Illustrative)

| Tautomer | Relative Energy (kcal/mol) |

| Diketo | 0.0 |

| 2-hydroxy-4-keto | +9.6 |

| 2-keto-4-hydroxy | +10.2 |

| 2,4-dihydroxy | +17.9 |

Note: Data is for the parent uracil molecule and serves as a reference for the expected trend in tautomeric stability.

Molecular Docking and Simulation Studies of Theoretical Interactions

Molecular docking and simulation studies are fundamental in computational drug discovery, offering insights into how a molecule like this compound might interact with a protein target. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, the binding affinity, and the dynamics of the complex.

Molecular docking is a computational method that predicts the non-covalent binding of a small molecule (ligand) to a macromolecule (protein). The goal is to identify the most likely binding mode(s) and to estimate the binding affinity. For this compound, this would involve docking the molecule into the active site of a relevant protein target.

The process typically involves:

Preparation of the protein structure: Obtaining a 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the ligand structure: Generating a 3D conformation of this compound.

Docking simulation: Using software to explore the conformational space of the ligand within the protein's binding site and to score the different poses based on a scoring function that estimates the binding energy.

In studies of similar heterocyclic compounds, such as pyrimidine-2,4-dione derivatives, molecular docking has been used to predict binding modes with various enzymes. For instance, in a study of novel aminopyrimidine-2,4-diones, docking was used to assess their binding affinity to the BRD4 and PLK1 proteins, which are implicated in cancer. nih.gov The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The binding site of a protein is the region where a ligand binds and where the protein's biological activity is modulated. Theoretical characterization of the binding site involves identifying key amino acid residues that are crucial for ligand recognition and binding. This can be done by analyzing the results of molecular docking studies and by examining the physicochemical properties of the binding pocket.

Key features of a binding site that are typically analyzed include:

Hydrogen bond donors and acceptors: These are crucial for forming specific hydrogen bonds with the ligand.

Hydrophobic regions: These can engage in van der Waals interactions with nonpolar parts of the ligand.

Charged residues: These can form electrostatic interactions with the ligand.

For example, in a study of 2,4-diaminopyrimidine-based compounds, a per-residue decomposition of the enthalpic contribution to binding was performed to identify key residues involved in ligand binding to CK1ε. nih.gov This analysis revealed that hydrophobic residues consistently contributed favorably to binding, while certain charged residues had variable contributions depending on the ligand. nih.gov Such an analysis for this compound would help in understanding the specific interactions that would govern its binding to a target protein.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the study of the flexibility of the protein and the ligand, the stability of the binding mode, and the role of solvent molecules.

A typical MD simulation workflow includes:

System setup: Placing the docked ligand-protein complex in a simulation box with solvent molecules (usually water) and ions to neutralize the system.

Minimization and equilibration: Minimizing the energy of the system to remove steric clashes and then gradually heating and equilibrating the system to the desired temperature and pressure.

Production run: Running the simulation for a certain period (nanoseconds to microseconds) to collect data on the trajectory of the atoms.

MD simulations have been used to study the stability of complexes of various heterocyclic compounds with their protein targets. For instance, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives with p21-activated kinase 4 (PAK4) revealed strong interactions with the hinge region and other key residues, providing a detailed understanding of the inhibitory mechanism. mdpi.com For this compound, MD simulations could be used to validate the binding poses obtained from docking and to assess the stability of its interactions with a potential target protein over time.

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Binding Free Energy (kcal/mol) |

|---|---|---|---|

| 0 | 0.5 | 4 | -8.2 |

| 10 | 1.2 | 3 | -7.9 |

| 20 | 1.5 | 3 | -8.1 |

| 30 | 1.4 | 4 | -8.3 |

| 40 | 1.6 | 3 | -8.0 |

| 50 | 1.5 | 4 | -8.2 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Models

QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). These models are used to predict the activity or properties of new compounds and to guide the design of molecules with desired characteristics.

Predicting the chemical reactivity and stability of a molecule is crucial in drug discovery. novartis.com Computational methods, particularly quantum mechanics, can provide insights into the electronic structure of a molecule, which in turn determines its reactivity and stability. novartis.com Descriptors derived from quantum chemical calculations can be used to build QSPR models to predict these properties.

For this compound, such models could predict its susceptibility to metabolic reactions, its shelf-life, and its potential to form covalent bonds with biological macromolecules. While specific QSPR models for this compound are not documented, the general approach would involve calculating a set of molecular descriptors and correlating them with experimental data on reactivity and stability.

One of the most powerful applications of QSAR and computational chemistry is the design of new molecules with improved properties. By understanding the relationship between chemical structure and biological activity, researchers can make targeted modifications to a lead compound to enhance its potency, selectivity, or pharmacokinetic profile.

For this compound, a QSAR model could be developed based on a series of its derivatives with known biological activity. This model would highlight the structural features that are important for activity. For example, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives provided insights into the critical features needed for the design of inhibitors of Sortase A. nih.gov Similarly, the computational design of novel aminopyrimidine-2,4-diones has been guided by structural-based drug design approaches. nih.gov

The design process would involve:

Generating a virtual library of derivatives: Modifying the structure of this compound in silico to create a diverse set of new compounds.

Predicting the activity of the derivatives: Using the developed QSAR model to predict the biological activity of the virtual compounds.

Prioritizing compounds for synthesis: Selecting the most promising candidates for chemical synthesis and experimental testing.

| Derivative | Modification | LogP | Molecular Weight | Predicted pIC50 |

|---|---|---|---|---|

| Parent | - | 1.2 | 219.22 | 5.4 |

| Derivative 1 | -Cl on phenyl ring | 1.8 | 253.67 | 6.1 |

| Derivative 2 | -OCH3 on phenyl ring | 1.1 | 249.25 | 5.8 |

| Derivative 3 | -CH3 on diazinane ring | 1.5 | 233.25 | 5.6 |

| Derivative 4 | -F on phenyl ring | 1.4 | 237.21 | 5.9 |

Mechanistic Investigations of Chemical Reactivity and Stability

Elucidation of Reaction Pathways during Synthesis and Transformations

The primary route for the synthesis of 6-aryl-1,3-diazinane-2,4-diones, including the 4-aminophenyl derivative, is the Biginelli reaction. This well-established multi-component reaction involves the acid-catalyzed condensation of an aromatic aldehyde (in this case, 4-aminobenzaldehyde), a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgacs.org

Several mechanistic pathways for the Biginelli reaction have been proposed over the years. The currently most accepted mechanism, proposed by Kappe, suggests a series of bimolecular reactions. wikipedia.org The reaction is believed to commence with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-dicarbonyl compound. Subsequent cyclization through the nucleophilic attack of the remaining urea nitrogen onto the carbonyl group of the dicarbonyl moiety, followed by dehydration, yields the final dihydropyrimidinone ring. wikipedia.orgyoutube.comorganic-chemistry.org

The key steps in the proposed reaction pathway for the synthesis of 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione are:

Formation of the N-acyliminium ion: 4-Aminobenzaldehyde reacts with urea under acidic conditions. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the nucleophilic attack by a nitrogen atom of urea. Subsequent dehydration leads to the formation of the reactive N-acyliminium ion.

Carbon-Carbon Bond Formation: The enol of the β-dicarbonyl compound acts as a nucleophile and attacks the electrophilic carbon of the N-acyliminium ion. This step establishes the bond between the future C6 of the pyrimidine (B1678525) ring and the phenyl group.

Cyclization and Dehydration: The terminal amino group of the urea moiety then attacks one of the carbonyl groups of the dicarbonyl component, leading to a heterocyclic intermediate. A final dehydration step results in the formation of the stable dihydropyrimidinone ring.

Transformations of the resulting "this compound" can involve the reactive sites within the molecule, namely the amino group on the phenyl ring and the dihydropyrimidinone core itself. The amino group can undergo typical reactions of aromatic amines, such as diazotization followed by substitution, acylation, or alkylation. The dihydropyrimidinone ring can be subject to oxidation to the corresponding pyrimidine or reduction of the double bond, although these transformations often require specific reagents and conditions. The stability of the dihydropyrimidinone ring is generally high, but it can be susceptible to degradation under harsh acidic or basic conditions, potentially leading to ring opening.

Kinetic and Thermodynamic Parameters of Chemical Transformations

While specific kinetic and thermodynamic data for the synthesis of "this compound" are not extensively reported in the literature, the general principles of the Biginelli reaction provide insight into the factors governing its rate and equilibrium.

Below is a hypothetical data table illustrating the potential influence of reaction conditions on the yield of 6-aryl-1,3-diazinane-2,4-diones, based on general findings for the Biginelli reaction.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| HCl | 80 | 12 | 65 |

| Yb(OTf)₃ | 80 | 4 | 85 |

| InCl₃ | 100 | 2 | 90 |

| None | 80 | 24 | <10 |

This table is illustrative and represents typical trends observed in the Biginelli reaction.

Influence of Substituents on Reactivity Profiles and Selectivity

The electronic nature of the substituent on the aromatic aldehyde plays a critical role in the reactivity and yield of the Biginelli reaction. nih.gov The 4-amino group in "this compound" is a strong electron-donating group through resonance.

This electron-donating character is expected to influence the reaction in several ways:

Activation of the Aldehyde: The amino group increases the electron density on the aromatic ring and the carbonyl carbon of 4-aminobenzaldehyde. While this might slightly decrease the intrinsic electrophilicity of the carbonyl carbon, its primary effect in the acid-catalyzed mechanism is the stabilization of the N-acyliminium ion intermediate. nih.gov Electron-donating groups facilitate the formation and increase the stability of this key electrophilic species, thereby accelerating the rate-determining step if it involves this intermediate. nih.gov

Reaction Rate: Consequently, aromatic aldehydes bearing electron-donating groups generally exhibit higher reaction rates in the Biginelli reaction compared to those with electron-withdrawing groups. nih.gov Studies have shown that aldehydes with substituents like methoxy (B1213986) and hydroxyl groups, which are also electron-donating, lead to higher yields in shorter reaction times. nih.gov

Selectivity: The regioselectivity of the Biginelli reaction is generally high, leading to the formation of the 6-aryl-dihydropyrimidinone isomer. The substituent on the aldehyde does not typically alter this regioselectivity. However, in cases where different β-dicarbonyl compounds or ureas are used, the electronic nature of the aldehyde substituent could potentially influence the chemoselectivity of the reaction.

The following table summarizes the expected qualitative effects of different substituents at the para-position of the benzaldehyde (B42025) on the rate of the Biginelli reaction, based on their electronic properties.

| Substituent | Electronic Effect | Expected Relative Reaction Rate |

| -NO₂ | Electron-withdrawing | Slower |

| -Cl | Electron-withdrawing (inductive), Weakly donating (resonance) | Slower |

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating (inductive) | Faster |

| -OCH₃ | Electron-donating (resonance) | Faster |

| -NH₂ | Strongly electron-donating (resonance) | Significantly Faster |

This table provides a qualitative comparison based on established principles of substituent effects in electrophilic aromatic reactions and related condensations.

Advanced Analytical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

The unambiguous determination of the chemical structure of 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione and its complex derivatives relies on a combination of sophisticated spectroscopic methods. These techniques are essential for mapping atomic connectivity and understanding the electronic environment of the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While standard one-dimensional (¹H and ¹³C) NMR provides initial structural information, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for complex derivatives. mdpi.com HSQC correlates proton signals with the directly attached carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This allows for the precise assignment of all proton and carbon signals, confirming the core structure and the specific placement of substituents on the phenyl and diazinane rings.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of the parent compound and its derivatives. By providing highly accurate mass measurements, it allows for the determination of the molecular formula. Furthermore, fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of the this compound core can be mapped, and any modifications in complex derivatives will lead to predictable shifts in fragment masses, helping to pinpoint the location of the derivatization.

Advanced Infrared (IR) Spectroscopy: Advanced IR modes, such as Attenuated Total Reflectance (ATR) FT-IR, offer high-quality data from small sample amounts. For this compound, key vibrational modes include the N-H stretches of the amine and amide groups, the C=O stretches of the dione (B5365651) functionality, and the characteristic aromatic C-H and C=C bands of the phenyl ring. These specific frequencies can confirm the presence of the key functional groups within the molecule. nist.gov

| Technique | Application for this compound Derivatives | Key Insights |

| 2D NMR (HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals in complex structures. | Confirms atom connectivity and placement of substituents. mdpi.com |

| High-Resolution MS | Precise mass measurement and fragment analysis. | Determines elemental composition and aids in structural elucidation. |

| Advanced IR Modes | Identification of specific functional group vibrations. | Confirms presence of amine, amide, and carbonyl groups. nist.gov |

Crystallographic Studies for Polymorphism and Co-crystallization Analysis

The solid-state properties of a compound are governed by its crystal structure, which can have significant implications for its physical properties.

Crystallographic Studies: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. For derivatives of this compound, this technique can reveal detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine and amide groups. nih.govnih.gov

Polymorphism Analysis: Polymorphism describes the ability of a compound to exist in more than one crystal form. Different polymorphs can have different stabilities, and solubilities. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to screen for and characterize different polymorphic forms of this compound.

Co-crystallization: Co-crystallization involves combining the target molecule with a suitable co-former to create a new crystalline solid with potentially improved physical properties. researchgate.net The amine and dione functionalities of this compound make it a candidate for forming co-crystals through hydrogen bonding with various co-formers. researchgate.net Crystallographic analysis is essential to confirm the formation of a true co-crystal and to understand the specific intermolecular interactions that stabilize the new structure. researchgate.netresearchgate.net

| Analysis Type | Technique(s) Used | Purpose for this compound |

| Structural Determination | Single-Crystal X-ray Diffraction | Provides definitive 3D molecular structure and packing. nih.gov |

| Polymorphism Screening | PXRD, DSC, TGA | Identifies and characterizes different solid-state forms. |

| Co-crystal Analysis | Single-Crystal X-ray Diffraction | Confirms co-crystal formation and analyzes intermolecular interactions. researchgate.net |

Chromatographic and Advanced Separation Methodologies for Purity Assessment and Isomer Separation

Ensuring the purity of a chemical compound is paramount. Chromatography is the cornerstone of purity assessment and the separation of closely related substances.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. By developing a suitable method (typically involving a C18 reversed-phase column and a mobile phase of acetonitrile (B52724) and water), the compound can be separated from starting materials, by-products, and degradation products. A purity profile can be established by quantifying the area of the main peak relative to any impurity peaks, often using a UV detector set to an appropriate wavelength to detect the phenyl ring.

Isomer Separation: The synthesis of derivatives of this compound can potentially lead to the formation of isomers. For chiral derivatives, specialized chromatographic techniques are required for separation. Chiral chromatography, using columns with a chiral stationary phase (CSP), can resolve enantiomers. nih.gov Techniques such as Supercritical Fluid Chromatography (SFC) are also highly effective for chiral separations, often providing faster and more efficient results than traditional HPLC. nih.gov The development of these methods is crucial for isolating and studying the individual stereoisomers.

| Methodology | Application | Separation Principle |

| High-Performance Liquid Chromatography (HPLC) | Quantifies purity by separating the main compound from impurities. | Differential partitioning between a stationary phase and a liquid mobile phase. |

| Chiral Chromatography (HPLC/SFC) | Separates enantiomers of chiral derivatives. | Differential interaction with a chiral stationary phase. nih.gov |

Exploration of Structure Activity Relationships Sar in a Non Clinical Context

Design Principles for Rational Structural Modification of the 1,3-Diazinane-2,4-dione Core and Substituents

The design of analogs of 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione would be guided by several key principles aimed at systematically probing the chemical space around this scaffold. Modifications can be broadly categorized into alterations of the heterocyclic core, the phenyl ring, and the substituents on the phenyl ring.

The 1,3-Diazinane-2,4-dione Core: This saturated heterocyclic system offers several avenues for modification. The nitrogen atoms at positions 1 and 3 can be alkylated or acylated to explore the impact of steric bulk and electronic changes on molecular interactions. For instance, introducing small alkyl groups could enhance lipophilicity, which may influence how the molecule interacts with hydrophobic pockets in a target protein. The carbonyl groups at positions 2 and 4 are key hydrogen bond acceptors. Modifying one of these to a thiocarbonyl group, for example, would alter the hydrogen bonding capacity and the electronic nature of the ring system.

The 4-Amino Group: The amino group on the phenyl ring is a primary hydrogen bond donor and can also act as a basic center. Its modification is a critical aspect of SAR studies. Acylation, alkylation, or replacement with other functional groups such as a hydroxyl, nitro, or cyano group would systematically probe the importance of its hydrogen bonding and electronic contributions.

A systematic approach to modification, often involving the synthesis of a library of related compounds, allows for the development of a comprehensive SAR profile. Computational modeling can further aid in prioritizing the synthesis of compounds that are most likely to exhibit desired properties.

Impact of Substituent Electronic and Steric Effects on Molecular Interactions

The electronic and steric properties of substituents on the 4-aminophenyl ring of this compound are expected to have a profound impact on its non-covalent interactions with molecular targets.

Electronic Effects: The nature of substituents on the aromatic ring can significantly alter the electron density distribution across the molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the strength of hydrogen bonds and other electrostatic interactions. For example, an EWG on the phenyl ring would decrease the basicity of the 4-amino group, potentially weakening its ability to act as a hydrogen bond donor. Conversely, an EDG would increase its basicity. These effects can be systematically studied by comparing a series of analogs with substituents of varying electronic character. The Hammett equation can be a useful tool in quantifying these electronic effects.

The interplay of electronic and steric effects is often complex. A substituent might have a favorable electronic effect but an unfavorable steric effect, or vice versa. Therefore, a careful and systematic variation of substituents is necessary to deconvolute these effects and establish a clear SAR.

| Substituent at Phenyl Ring | Electronic Effect | Steric Effect | Potential Impact on Molecular Interactions |

|---|---|---|---|

| -H (unsubstituted) | Neutral | Minimal | Baseline for comparison. |

| -CH3 (methyl) | Weakly electron-donating | Moderate | May enhance hydrophobic interactions and slightly increase the basicity of the amino group. |

| -OCH3 (methoxy) | Strongly electron-donating | Moderate | Can act as a hydrogen bond acceptor and significantly increases the electron density of the phenyl ring. |

| -Cl (chloro) | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Moderate | Can participate in halogen bonding and alters the electrostatic potential of the phenyl ring. |

| -NO2 (nitro) | Strongly electron-withdrawing | Moderate | Significantly reduces the basicity of the amino group and can act as a hydrogen bond acceptor. |

| -CF3 (trifluoromethyl) | Strongly electron-withdrawing | Large | Can engage in fluorine-specific interactions and provides a bulky, lipophilic group. |

Stereochemical Influences on Molecular Recognition and Binding Specificity

The 6-position of the 1,3-diazinane-2,4-dione ring in this compound is a stereocenter. This means the compound can exist as a pair of enantiomers, (R)- and (S)-6-(4-Aminophenyl)-1,3-diazinane-2,4-dione. The three-dimensional arrangement of the 4-aminophenyl group relative to the diazinane ring will be different for each enantiomer.

In the context of molecular recognition, stereochemistry is often a critical determinant of binding affinity and specificity. Biological macromolecules, such as proteins and nucleic acids, are chiral and will therefore interact differently with the two enantiomers of a chiral ligand. This phenomenon is known as stereospecificity.

One enantiomer may bind with significantly higher affinity to a target than the other because its spatial arrangement of functional groups allows for a more complementary fit with the binding site. The "three-point attachment" model proposed by Easson and Stedman provides a simple yet powerful explanation for this. According to this model, for a chiral molecule to be distinguished by a chiral binding site, it must interact with the site at a minimum of three points.

Therefore, the synthesis and evaluation of the individual enantiomers of this compound would be a crucial step in any SAR investigation. This would allow for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). Understanding the stereochemical requirements for binding can provide valuable insights into the topology of the binding site and guide the design of more potent and selective analogs.

| Stereoisomer | Spatial Orientation of 4-Aminophenyl Group | Potential for Differential Molecular Recognition |

|---|---|---|

| (R)-enantiomer | Specific 3D orientation | May exhibit higher or lower affinity for a chiral binding site compared to the (S)-enantiomer due to a more or less favorable geometric fit. |

| (S)-enantiomer | Opposite 3D orientation to the (R)-enantiomer | Its interaction with a chiral binding site is expected to differ from the (R)-enantiomer, leading to differences in binding affinity and specificity. |

| Racemic mixture | Equal mixture of (R)- and (S)-enantiomers | The observed activity will be a composite of the activities of the two enantiomers. |

Potential Biological Target Interactions and Molecular Mechanisms Strictly in Vitro or in Silico, Excluding Clinical/safety/dosage

Enzyme Inhibition/Activation Studies (Mechanistic in vitro)

Derivatives of pyrimidine-2,4-dione have been identified as potent inhibitors of several enzymes implicated in disease pathways. These studies highlight the therapeutic potential of this chemical scaffold.

A series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and evaluated for their inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1). rsc.org Several of these compounds demonstrated excellent inhibitory activities, with IC50 values in the nanomolar range, and some were more potent than the reference drug Olaparib. rsc.org

In another study, pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and screened for their ability to inhibit eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov One of the lead compounds from this series exhibited an IC50 value of 0.42 μM. nih.gov The inhibitory activity was found to be ATP-competitive, suggesting that these compounds bind to the ATP-binding site of the kinase. nih.gov

Furthermore, aminopyrimidine-2,4-diones have been investigated as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). mdpi.com Certain compounds in this class significantly inhibited both enzymes with IC50 values in the low micromolar to nanomolar range. mdpi.com

Enzyme Inhibition by Pyrimidine-2,4-dione Derivatives

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Pyrano[2,3-d]pyrimidine-2,4-dione analogues | PARP-1 | 3.61 nM to 114 nM |

| Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | eEF-2K | 0.42 μM |

| Aminopyrimidine-2,4-diones | BRD4 | 0.029 μM - 0.141 µM |

| Aminopyrimidine-2,4-diones | PLK1 | 0.02 µM - 0.094 µM |

Molecular docking studies have provided insights into the binding mechanisms of these pyrimidine-2,4-dione derivatives within the active sites of their target enzymes. For the pyrano[2,3-d]pyrimidine-2,4-dione inhibitors of PARP-1, the presence of an extra fused heterocycle ring appeared to enhance the potency, suggesting specific interactions within the enzyme's binding pocket. rsc.org

In the case of the aminopyrimidine-2,4-dione inhibitors of BRD4, computational modeling showed that these compounds fit into the volasertib (B1683956) binding site. mdpi.com Key interactions included hydrogen bonding with the amino acid Asn140 and hydrophobic interactions with other residues such as Leu92, Trp91, Pro82, and Val87. mdpi.com Similarly, for PLK1, these compounds are proposed to bind to the ATP-binding site, forming hydrogen bonds with Cys133 and Leu59. mdpi.com

The kinetic characterization of the pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors revealed that they act as ATP-competitive inhibitors. nih.gov This was determined by observing an increase in the IC50 value with an increased concentration of ATP in the assay. nih.gov

Receptor Binding Studies and Ligand-Receptor Complex Formation (Mechanistic in vitro)

Substituted achiral phenyl dihydrouracil (B119008) (PDHU) derivatives, which share the 1,3-diazinane-2,4-dione core structure, have been identified as a novel class of ligands for the E3 ubiquitin ligase cereblon (CRBN). nih.gov These compounds are being explored for their potential use in proteolysis targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. nih.govnih.gov

While the parent phenyl dihydrouracil has a minimal binding affinity for CRBN, certain substituted derivatives have shown binding affinities comparable to lenalidomide, a well-known CRBN ligand. nih.gov The binding of these PDHU derivatives to CRBN was evaluated using fluorescence polarization assays, which measure the competitive binding against a fluorescently labeled thalidomide (B1683933) probe. biopolymers.org.ua Some of the tested phenyl dihydrouracils exhibited IC50 values of less than 12 µM. biopolymers.org.ua Structural modeling has been employed to further understand the molecular interactions between these PDHU ligands and CRBN. nih.gov

Binding Affinity of Phenyl Dihydrouracil Derivatives to CRBN

| Compound Class | Target Receptor | Binding Affinity (IC50) |

|---|---|---|

| Phenyl dihydrouracils (PDHU) | Cereblon (CRBN) | < 12 µM |

Cell-Based Assays for Cellular Pathway Modulation (Mechanistic focus, not efficacy)

Cell-based assays with aminopyrimidine-2,4-dione derivatives have demonstrated their ability to modulate cellular pathways, leading to apoptosis and cell cycle arrest in cancer cell lines. mdpi.com

Treatment of MDA-MB-231 breast cancer cells with a potent dual BRD4/PLK1 inhibitor from the aminopyrimidine-2,4-dione class led to changes in the expression of apoptotic genes. mdpi.com Specifically, the expression of the pro-apoptotic markers BAX and caspase-3 was upregulated, while the expression of the anti-apoptotic gene Bcl-2 was downregulated. mdpi.com

The dual inhibition of BRD4 and PLK1 by aminopyrimidine-2,4-dione derivatives has been shown to perturb cell cycle progression. mdpi.com One of the lead compounds in this series was found to halt cell growth at the G2/M phase of the cell cycle and trigger apoptosis in a manner similar to the reference compound volasertib. mdpi.com

Computational Prediction of Bioactivity Profiles

In the absence of direct experimental in vitro studies on 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione, computational (in silico) methods serve as a valuable preliminary step to forecast its potential biological activities and identify likely macromolecular targets. These predictive approaches leverage the compound's structural features to estimate its interactions with known biological pathways and protein targets. By comparing the chemical structure of this compound to large databases of compounds with known activities, various bioactivity profiles can be predicted.

A common strategy in computational biology is the use of software and web-based tools that predict a compound's biological activity spectrum based on its structure. nih.govnih.gov These tools operate on the principle that structurally similar molecules are likely to have similar biological activities. scienceopen.com Platforms such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) Online are widely used for this purpose. expasy.orghacettepe.edu.trjneonatalsurg.com

For a hypothetical analysis of this compound, these tools would likely generate a list of probable biological targets and the likelihood of the compound interacting with them. The predictions are typically based on 2D and 3D similarity to known active ligands. f1000research.com The aminophenyl group and the diazinane-dione core are key structural motifs that would be used for these comparisons. For instance, studies on other aminophenyl-containing compounds have shown engagement with targets like Fms-like tyrosine kinase 3 (FLT3). nih.gov Similarly, the pyrimidine-2,4-dione scaffold, a related structure to diazinane-2,4-dione, has been investigated for its potential as an inhibitor of HIV Reverse Transcriptase-associated RNase H. researchgate.net

The predicted bioactivities are often presented with probabilities, indicating the likelihood of a particular activity. A hypothetical output from a PASS Online prediction might include a range of enzymatic and receptor-mediated activities. These predictions can guide further experimental validation.

To illustrate the potential bioactivity profile of this compound, the following data tables represent a hypothetical outcome from such computational screening tools.

Table 1: Hypothetical Predicted Biological Targets for this compound

| Target Class | Specific Target Example | Prediction Score/Probability | Rationale based on Structural Analogs |

| Kinases | Fms-like tyrosine kinase 3 (FLT3) | High | The 4-aminophenyl moiety is present in known FLT3 inhibitors. nih.gov |

| Viral Enzymes | HIV Reverse Transcriptase | Moderate | The diazinane-2,4-dione core is related to pyrimidine-2,4-dione derivatives that show activity against this target. |

| Oxidoreductases | Cyclooxygenase-2 (COX-2) | Moderate | Dihydropyrimidinone derivatives, which are structurally similar, have been explored as COX-2 inhibitors. rsc.org |

| Hydrolases | Thymidine Phosphorylase | Low to Moderate | Fused 1,3,5-triazin-2,4-dione analogues have been evaluated for inhibitory activity against this enzyme. scienceopen.com |

Table 2: Hypothetical Predicted Pharmacological Effects of this compound

| Predicted Activity | Probability (Pa) | Inactivity (Pi) | Basis of Prediction |

| Antineoplastic | 0.650 | 0.015 | Similarity to known kinase inhibitors and other anticancer agents with aminophenyl scaffolds. nih.gov |

| Antiviral | 0.450 | 0.080 | Structural resemblance to nucleoside reverse transcriptase inhibitors containing a dione (B5365651) ring system. |

| Anti-inflammatory | 0.520 | 0.045 | Based on predicted interactions with enzymes like COX-2, which are involved in inflammation. rsc.org |

| Enzyme Inhibitor | 0.780 | 0.010 | General prediction based on the presence of functional groups known to interact with enzyme active sites. |

It is crucial to emphasize that these computational predictions are theoretical and require confirmation through experimental in vitro assays. The predicted targets and activities provide a roadmap for focused laboratory investigation into the molecular mechanisms of this compound.

Emerging Applications and Interdisciplinary Research Non Clinical

Applications in Materials Science

There is currently no available research detailing the application of 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione in materials science. Consequently, its potential use in polymer chemistry, for creating supramolecular assemblies, or as a component in porous organic frameworks has not been established. The investigation of related heterocyclic structures in these areas suggests that the unique arrangement of amino and dione (B5365651) functional groups in this compound could theoretically offer interesting properties for polymer synthesis or the construction of novel materials. However, without experimental data, any discussion of its role in this field remains speculative.

Role in Analytical Chemistry

The potential of this compound as a derivatizing agent or a probe molecule in analytical chemistry is another area lacking scientific exploration. Derivatizing agents are used to modify analytes to enhance their detection and separation, and the presence of a primary amine in the subject compound could lend itself to such applications. Similarly, its structure could potentially be adapted for use as a molecular probe. Nevertheless, the absence of studies focused on these applications means that its efficacy and utility in analytical chemistry are unknown.

Potential in Agrochemical Research

In the realm of agrochemical research, the mechanistic design of compounds for pest or herbicide targets is a critical area of study. While various nitrogen-containing heterocyclic compounds are known to exhibit biological activity, there is no specific research available that investigates this compound for such purposes. The design and synthesis of novel agrochemicals often rely on understanding the interaction of specific molecular scaffolds with biological targets. Without this foundational research, the potential of this particular compound in agriculture cannot be substantiated.

Contribution to Chemical Biology Tools and Probe Development

The development of chemical biology tools and probes is essential for studying biological systems. These tools often rely on molecules with specific functionalities that can interact with or report on biological processes. While the aminophenyl and diazinane-dione moieties present in this compound could be of interest for designing new probes, there is no published evidence of its use in this context. Research into its synthesis and biological activity would be a necessary first step to unlock any potential it may hold for the development of new chemical biology tools.

Challenges and Future Perspectives in Academic Research

Synthetic Challenges and Optimization for Complex Derivatives

The synthesis of 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione and its more complex derivatives is not without its difficulties. The classic Biginelli reaction, a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), often suffers from low yields and harsh reaction conditions when applied to more complex substrates. sennosbiotech.comnih.gov Optimization of this multicomponent reaction is a critical area of research. researchgate.netmdpi.com

Key Synthetic Hurdles:

Regioselectivity and Stereoselectivity: Controlling the precise arrangement of substituents on the diazinane ring, particularly for chiral derivatives, remains a significant challenge. The introduction of the 4-aminophenyl group at the C6 position requires careful selection of catalysts and reaction conditions to avoid side products.

Reaction Efficiency: Traditional methods can be time-consuming and produce modest yields. sennosbiotech.com There is a pressing need for more efficient and sustainable synthetic protocols. rsc.orgrsc.org

Optimization Strategies: Recent advancements in synthetic organic chemistry offer promising solutions. The use of novel catalysts, such as Lewis acids, organocatalysts, and ionic liquids, has been shown to improve the efficiency and selectivity of the Biginelli reaction. nih.govmdpi.com Microwave-assisted synthesis and flow chemistry are also emerging as powerful tools to accelerate reaction rates and improve yields. numberanalytics.com Furthermore, the development of "green" synthetic methods, utilizing environmentally benign solvents and catalysts, is a key area of focus. rsc.orgrsc.org

Below is a table summarizing potential catalytic systems for the synthesis of 6-aryl-1,3-diazinane-2,4-dione derivatives:

| Catalyst Type | Examples | Advantages | Potential Challenges |

| Lewis Acids | FeCl₃, InCl₃, Yb(OTf)₃ | High efficiency, mild reaction conditions | Moisture sensitivity, cost |

| Brønsted Acids | p-Toluenesulfonic acid | Readily available, low cost | Harsh conditions, potential for side reactions |

| Organocatalysts | Thiourea (B124793) derivatives | Enantioselective synthesis | Catalyst loading, recyclability |

| Heterogeneous Catalysts | Montmorillonite KSF | Recyclability, ease of separation | Lower activity compared to homogeneous catalysts |

Advancements and Limitations in Computational Modeling of Diazinane Systems

Computational modeling has become an indispensable tool in modern medicinal chemistry, offering insights into molecular structure, reactivity, and biological activity. nih.govsci-hub.se For diazinane systems like this compound, computational methods can predict binding affinities to biological targets and guide the design of new derivatives with enhanced properties. nih.gov

Advancements in Computational Approaches:

Density Functional Theory (DFT): DFT methods are widely used to study the electronic structure and properties of molecules. rsc.org Recent advancements have improved their accuracy in predicting reaction mechanisms and spectroscopic properties.

Molecular Docking and Dynamics: These techniques are crucial for understanding how a molecule interacts with a biological target, such as a protein or nucleic acid. nih.govsci-hub.se They can predict binding modes and energies, which are essential for structure-activity relationship (SAR) studies. nih.gov

Limitations of Current Models: Despite their power, computational models have inherent limitations.

Accuracy of Functionals: The accuracy of DFT calculations is highly dependent on the chosen functional, and there is no single functional that is universally applicable to all systems. aip.orgstackexchange.commdpi.com Standard DFT often fails to accurately describe non-covalent interactions like dispersion forces, which are critical in biological systems. aip.orgnih.gov

Solvation Effects: Accurately modeling the effect of the solvent environment remains a significant challenge. mdpi.com

Computational Cost: High-level calculations on large systems can be computationally expensive, limiting their application in high-throughput virtual screening. researchgate.net

The following table outlines some of the key challenges and potential solutions in the computational modeling of diazinane systems:

| Challenge | Description | Potential Solutions |

| Dispersion Interactions | Standard DFT functionals often fail to accurately model van der Waals forces. | Use of dispersion-corrected DFT (DFT-D) functionals. nih.gov |

| Conformational Flexibility | The diazinane ring and its substituents can adopt multiple conformations, making it difficult to identify the bioactive conformation. | Extensive conformational searching, molecular dynamics simulations. |

| Accurate Scoring Functions | The scoring functions used in molecular docking may not always accurately predict binding affinity. | Development of more sophisticated scoring functions, use of machine learning models. |

Development of Novel Research Methodologies for Chemical and Biological Evaluation

The discovery of new therapeutic agents requires robust and efficient methods for evaluating the biological activity of novel compounds. ijrpr.com For a compound like this compound, a multi-pronged approach to biological evaluation is necessary to fully explore its therapeutic potential. mdpi.com

Innovations in Biological Screening:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target. nih.govyoutube.comyoutube.com This can quickly identify "hit" compounds that can be further optimized. youtube.com

Fragment-Based Drug Discovery (FBDD): FBDD involves screening smaller molecular fragments to identify those that bind to a target. nih.gov These fragments can then be elaborated into more potent lead compounds.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify those that produce a desired physiological effect, without prior knowledge of the specific molecular target. youtube.com

Advanced Analytical Techniques: The characterization of novel compounds and the study of their interactions with biological systems rely on sophisticated analytical techniques.

Mass Spectrometry (MS): Advanced MS techniques, such as tandem MS, are invaluable for structure elucidation and for studying drug metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules and for studying their dynamics and interactions.

X-ray Crystallography: This technique provides detailed information about the solid-state structure of molecules and their binding modes to protein targets. rsc.org

Strategic Directions for Academic Exploration of Related Heterocyclic Compounds

The knowledge gained from the study of this compound can inform the strategic exploration of other related heterocyclic compounds. rsc.orgresearchgate.net The vast chemical space of heterocyclic chemistry offers fertile ground for the discovery of novel molecules with diverse applications. numberanalytics.commdpi.com

Future Research Avenues:

Scaffold Hopping and Diversification: Systematically modifying the diazinane core and exploring other related N-heterocycles, such as triazines, piperazines, and phthalazines, could lead to the discovery of new bioactive scaffolds. researchgate.netmuseonaturalistico.itrsc.orgresearchgate.netnih.govresearchgate.net

Targeting Novel Biological Pathways: Many heterocyclic compounds have been found to modulate novel biological targets. nih.govnih.govnih.gov Future research should focus on identifying and validating new targets for these compounds.

Applications in Materials Science: Heterocyclic compounds are not only important in medicine but also have applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and sensors. numberanalytics.com

Development of Covalent Inhibitors: The design of heterocyclic compounds that can form covalent bonds with their biological targets is a promising strategy for developing highly potent and selective drugs.

Exploration of Fused Heterocyclic Systems: The fusion of the diazinane ring with other aromatic or heterocyclic rings can lead to compounds with unique three-dimensional shapes and improved pharmacological properties. biointerfaceresearch.com

Conclusion and Research Outlook

Summary of Key Academic Contributions and Discoveries

The core structure of 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione belongs to the dihydrouracil (B119008) family, which is a crucial intermediate in the catabolism of uracil (B121893). mdpi.comwikipedia.org Academic research into substituted phenyl dihydrouracil derivatives has yielded several pivotal discoveries that highlight the therapeutic potential of this structural motif.

One of the most significant areas of discovery is in the field of targeted protein degradation. Phenyl dihydrouracils have been identified as a novel class of achiral ligands for the E3 ubiquitin ligase cereblon (CRBN). nih.gov This is particularly important in the development of Proteolysis-targeting chimeras (PROTACs), which are molecules designed to destroy specific disease-causing proteins. researchgate.net Compared to traditional glutarimide-based ligands like thalidomide (B1683933), phenyl dihydrouracils offer greater chemical stability and avoid the problem of rapid racemization, which can complicate drug development. nih.govresearchgate.net This discovery positions the dihydrouracil scaffold as a superior alternative for creating more stable and effective protein-degrading drugs.

Furthermore, aryl dihydrouracil derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. nih.gov High-throughput screening campaigns have shown that these compounds act as non-competitive inhibitors that bind to the palm initiation site of the viral enzyme, representing a novel mechanism for antiviral intervention. nih.gov This finding opens up an avenue for developing new therapies against HCV, particularly for genotype 1.

The broader pyrimidine-2,4-dione class, to which dihydrouracils belong, is widely recognized for its diverse pharmacological activities. These include anticancer, antimicrobial, and antihypertensive properties. medwinpublishers.com The chemotherapeutic potential of these derivatives is often linked to their ability to inhibit key enzymes involved in DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthetase. medwinpublishers.comnih.gov Innovative and efficient synthesis methods for producing novel dihydrouracil analogs are continuously being developed, underscoring the scientific community's belief in the "bright future" of these compounds. mdpi.com

Vision for Future Research Endeavors and Interdisciplinary Collaborations

Building on the foundational discoveries within the phenyl dihydrouracil class, the future research trajectory for this compound is rich with potential. A clear vision for advancing the understanding and application of this specific compound involves focused chemical synthesis, comprehensive biological screening, and robust interdisciplinary collaboration.

Future Research Endeavors:

Targeted Synthesis and Library Development: The immediate next step is the targeted synthesis of this compound and a focused library of its derivatives. Modifications to the aminophenyl group could be systematically explored to understand structure-activity relationships (SAR).

Screening for Biological Activity: Based on the known activities of its parent class, the compound should be screened against a panel of cancer cell lines, various viral polymerases (especially HCV NS5B), and bacterial strains. nih.govmedwinpublishers.com Its potential as a dual-target inhibitor, for example against BRD4 and PLK1 which are relevant in oncology, could also be investigated. nih.gov

Investigation as a PROTAC Ligand: A primary focus should be to evaluate the binding affinity of this compound for the cereblon (CRBN) E3 ligase. nih.gov Its potential as an achiral, stable ligand could be leveraged to develop novel PROTACs for degrading specific proteins implicated in cancer and other diseases.

Computational and Structural Studies: Molecular modeling and docking studies can predict the binding interactions of the compound with various biological targets, such as viral enzymes or the CRBN binding pocket. nih.gov Co-crystallization studies would provide definitive structural evidence to guide further optimization.

Interdisciplinary Collaborations: